molecular formula C11H18N2S B13533084 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine

Cat. No.: B13533084
M. Wt: 210.34 g/mol
InChI Key: QNHSKJKWCOMWME-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,5-dimethylthiophen-3-ylmethyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylthiophene with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where the thiophene derivative is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

For industrial production, the process is scaled up using similar synthetic routes but with optimizations for yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylthiophen-3-ylmethyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties .

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

1-[(2,5-dimethylthiophen-3-yl)methyl]piperazine

InChI

InChI=1S/C11H18N2S/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3

InChI Key

QNHSKJKWCOMWME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CN2CCNCC2

Origin of Product

United States

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